(R)-2-Bromohexanoic acid (R)-2-Bromohexanoic acid
Brand Name: Vulcanchem
CAS No.: 91423-83-5
VCID: VC3922556
InChI: InChI=1S/C6H11BrO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
SMILES: CCCCC(C(=O)O)Br
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol

(R)-2-Bromohexanoic acid

CAS No.: 91423-83-5

Cat. No.: VC3922556

Molecular Formula: C6H11BrO2

Molecular Weight: 195.05 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Bromohexanoic acid - 91423-83-5

Specification

CAS No. 91423-83-5
Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
IUPAC Name (2R)-2-bromohexanoic acid
Standard InChI InChI=1S/C6H11BrO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Standard InChI Key HZTPKMIMXLTOSK-RXMQYKEDSA-N
Isomeric SMILES CCCC[C@H](C(=O)O)Br
SMILES CCCCC(C(=O)O)Br
Canonical SMILES CCCCC(C(=O)O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration and Stereochemistry

(R)-2-Bromohexanoic acid belongs to the class of α-bromo carboxylic acids, where the bromine atom is attached to the second carbon of a six-carbon chain. Its chiral center at C2 confers distinct stereochemical properties, as evidenced by its isomeric SMILES notation CCCC[C@H](C(=O)O)Br\text{CCCC[C@H](C(=O)O)Br} . The (R)-enantiomer exhibits specific spatial arrangements that influence its reactivity and biological interactions, making it a valuable substrate for asymmetric synthesis.

Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal that (R)-2-bromohexanoic acid crystallizes in the monoclinic space group P21/nP2_1/n with unit cell parameters a=10.6730(14)A˚a = 10.6730(14) \, \text{Å}, b=5.2781(6)A˚b = 5.2781(6) \, \text{Å}, c=14.7781(18)A˚c = 14.7781(18) \, \text{Å}, and β=109.610(4)\beta = 109.610(4)^\circ . The crystal packing is stabilized by intermolecular hydrogen bonds between carboxylic acid groups, forming a layered structure. Notably, the bromine atom occupies an equatorial position relative to the carboxylate moiety, minimizing steric hindrance (Fig. 1).

Table 1: Crystallographic Data for (R)-2-Bromohexanoic Acid

ParameterValue
Space groupP21/nP2_1/n
Unit cell volume784.21(17) ų
Z4
R-factor0.0225
Radiation typeMo Kα (λ=0.71073A˚\lambda = 0.71073 \, \text{Å})

Synthesis and Industrial Production

Bromination of Alkanoic Acids

The synthesis of (R)-2-bromohexanoic acid typically involves selective α-bromination of hexanoic acid. A patented two-step process optimizes yield and purity:

  • Bromination: Hexanoic acid reacts with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr3PBr_3), yielding 2-bromohexanoic acid with >99% regioselectivity .

  • Esterification and Resolution: The racemic mixture undergoes esterification with chiral alcohols (e.g., (R)-(-)-2-octanol) followed by enzymatic resolution to isolate the (R)-enantiomer .

Table 2: Key Reaction Parameters

StepTemperature (°C)CatalystYield (%)
Bromination80–120PBr3PBr_385
Esterification60–100H₂SO₄79

This method minimizes byproducts like dibrominated species and achieves a final purity exceeding 99.5% .

Biological Activity and Mechanism of Action

Dual Enzyme Inhibition in Pseudomonas aeruginosa

(R)-2-Bromohexanoic acid exhibits potent inhibitory effects on P. aeruginosa, a pathogen notorious for antibiotic-resistant biofilms. At 2 mM concentration, it suppresses rhamnolipid and polyhydroxyalkanoate (PHA) synthesis by ≥90%, targeting the homologous enzymes RhlA and PhaG . These enzymes share 57% sequence homology and utilize (R)-3-hydroxyacyl-CoA precursors, which the brominated analog competitively displaces (Fig. 2).

Chain-Length Dependency

Comparative studies of 2-bromoalkanoic acids (C6–C10) reveal an inverse relationship between alkyl chain length and inhibitory potency:

  • 2-BrHA (C6): 90% inhibition at 2 mM .

  • 2-BrDA (C10): <20% inhibition at 2 mM .

The shorter C6 chain enhances membrane permeability and active-site compatibility, making (R)-2-bromohexanoic acid the most effective congener.

Industrial and Pharmaceutical Applications

Antimicrobial Agent Development

The compound’s ability to disrupt biofilm formation positions it as a lead candidate for novel antimicrobials. Its dual inhibition of virulence factors (rhamnolipids) and energy storage polymers (PHA) offers a multitarget approach to combat multidrug-resistant infections .

Chiral Synthesis Intermediate

(R)-2-Bromohexanoic acid serves as a precursor for stereoselective synthesis of:

  • Pharmaceuticals: Nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

  • Agrochemicals: Herbicides with enantioselective activity.

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